Navarixin

Description

Structure

3D Structure

Properties

IUPAC Name |

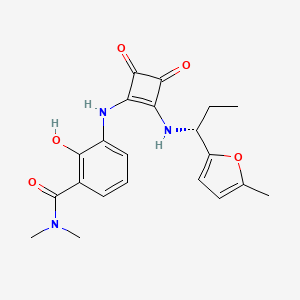

2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4/h6-10,13,22-23,25H,5H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIUEIPPLAFSDF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navarixin (B609427) (also known as SCH 527123 or MK-7123) is a potent and orally bioavailable small-molecule antagonist of the C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2).[1] These receptors, and their primary ligand CXCL8 (Interleukin-8), play a critical role in the recruitment and activation of neutrophils, key mediators of the innate immune response.[2][3] While essential for host defense, dysregulated neutrophil migration contributes to the pathology of numerous inflammatory diseases.[4][5] this compound's ability to selectively block CXCR1/2 signaling makes it a valuable tool for investigating neutrophil-driven inflammation and a potential therapeutic agent for a range of clinical conditions. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its impact on neutrophil migration, and includes detailed experimental protocols and quantitative data to support further research and development.

Core Mechanism of Action: Allosteric Inhibition of CXCR1 and CXCR2

This compound functions as a non-competitive, allosteric inhibitor of both CXCR1 and CXCR2. This means it binds to a site on the receptor distinct from the orthosteric site where endogenous ligands like CXCL8 bind. This binding event induces a conformational change in the receptor, preventing its activation even when the natural ligand is bound. By locking the receptor in an inactive state, this compound effectively blocks the initiation of downstream intracellular signaling cascades that are essential for neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.

Signaling Pathway Inhibition

The binding of CXCL8 to CXCR1 and CXCR2 on neutrophils typically triggers a cascade of intracellular events mediated by G-proteins. This leads to the activation of several key downstream signaling pathways, including the phosphatidylinositol-3 kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (Erk) pathway. These pathways are crucial for orchestrating the cellular machinery required for directed cell movement, including cytoskeletal rearrangement and adhesion. This compound's inhibition of CXCR1/2 activation prevents the phosphorylation and subsequent activation of these downstream kinases in a concentration-dependent manner.

Below is a diagram illustrating the CXCL8-CXCR1/2 signaling pathway and the inhibitory action of this compound.

Caption: this compound allosterically inhibits CXCR1/2, blocking CXCL8-mediated signaling pathways that lead to neutrophil migration.

Quantitative Data

The following tables summarize key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Species | Value | Reference |

| CXCR1 | IC50 | Human | 36 nM | |

| CXCR2 | IC50 | Human | 2.6 nM | |

| Cynomolgus CXCR1 | Kd | Cynomolgus Monkey | 41 nM | |

| Mouse CXCR2 | Kd | Mouse | 0.20 nM | |

| Rat CXCR2 | Kd | Rat | 0.20 nM | |

| Cynomolgus CXCR2 | Kd | Cynomolgus Monkey | 0.08 nM |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect | Effective Dose (p.o.) | Reference |

| LPS-induced pulmonary neutrophilia (mice) | ED50 = 1.2 mg/kg | 0.1-10 mg/kg | |

| LPS-induced goblet cell hyperplasia (mice) | 32-38% inhibition | 1-3 mg/kg | |

| LPS-induced pulmonary neutrophilia (rats) | ED50 = 1.8 mg/kg | 0.1-3 mg/kg | |

| LPS-induced increase in BAL mucin (rats) | ED50 = 0.1 mg/kg | 0.1-3 mg/kg |

Table 3: Clinical Trial Data on Neutrophil Count

| Study Population | This compound Dose | Effect on Absolute Neutrophil Count (ANC) | Reference |

| Advanced Solid Tumors | 30 mg or 100 mg daily | Maximal reductions from baseline of 44.5%-48.2% (cycle 1) and 37.5%-44.2% (cycle 2) | |

| Neutrophilic Asthma | Not specified | Maintenance of absolute peripheral blood neutrophil count ≥1500/µL was a monitored safety parameter |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay is fundamental for assessing the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Freshly isolated human neutrophils

-

This compound

-

Chemoattractant (e.g., recombinant human CXCL8)

-

Assay buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Boyden chamber or Transwell® inserts (3-5 µm pore size)

-

Multi-well plates (24- or 96-well)

-

Incubator (37°C, 5% CO2)

-

Method for cell quantification (e.g., plate reader for fluorescently labeled cells, microscope for manual counting, or ATP-based luminescence assay)

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using standard methods such as density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend purified neutrophils in assay buffer.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations for the dose-response curve.

-

Assay Setup:

-

Add the chemoattractant solution (e.g., CXCL8 at a final concentration of 10-100 ng/mL) to the lower wells of the multi-well plate.

-

In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.

-

-

Incubation: Place the Transwell® inserts into the wells containing the chemoattractant and incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for neutrophil migration.

-

Quantification of Migration:

-

After incubation, carefully remove the inserts.

-

Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by:

-

Staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring fluorescence with a plate reader.

-

Lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO).

-

Directly counting the cells using a hemocytometer or an automated cell counter.

-

Using a luminescent cell viability assay to measure ATP levels of migrated cells.

-

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Caption: Workflow for an in vitro neutrophil chemotaxis assay.

In Vivo Model of LPS-Induced Pulmonary Neutrophilia

This model is used to evaluate the efficacy of this compound in reducing neutrophil infiltration in an inflammatory setting in live animals.

Materials:

-

Laboratory mice (e.g., BALB/c)

-

Lipopolysaccharide (LPS)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Equipment for intranasal or intratracheal administration

-

Materials for bronchoalveolar lavage (BAL)

-

Cell counting equipment (hemocytometer or automated cell counter)

-

Stains for differential cell counting (e.g., Wright-Giemsa)

Protocol:

-

Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: Suspend this compound in the vehicle and administer orally (p.o.) by gavage at the desired doses (e.g., 0.1-10 mg/kg). The control group receives the vehicle alone. Dosing schedules can vary, but a common approach is to administer this compound 1-2 hours before the inflammatory challenge.

-

Induction of Inflammation: Anesthetize the mice and induce pulmonary inflammation by intranasal or intratracheal administration of LPS.

-

Sample Collection: At a predetermined time point after LPS challenge (e.g., 6-24 hours), euthanize the animals and perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline or PBS into the lungs.

-

Cell Analysis:

-

Centrifuge the BAL fluid to pellet the cells.

-

Resuspend the cell pellet and perform a total cell count.

-

Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of neutrophils.

-

Calculate the total number of neutrophils in the BAL fluid.

-

-

Data Analysis: Compare the total number of neutrophils in the BAL fluid from this compound-treated animals to that of the vehicle-treated control group to determine the percentage of inhibition of neutrophil recruitment.

Western Blot Analysis of Downstream Signaling

This technique is employed to confirm that this compound inhibits the phosphorylation of key downstream signaling molecules following CXCR1/2 activation.

Materials:

-

Isolated human neutrophils

-

This compound

-

CXCL8

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-specific and total protein for Akt and Erk)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment: Pre-incubate isolated neutrophils with various concentrations of this compound or vehicle for 30-60 minutes. Stimulate the cells with CXCL8 for a short period (e.g., 2-15 minutes) to induce phosphorylation of downstream targets. An unstimulated control should also be included.

-

Cell Lysis: Immediately stop the reaction by adding ice-cold lysis buffer. Incubate on ice to ensure complete lysis, then clarify the lysates by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blot:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated forms of Akt and Erk. Subsequently, strip the membranes and re-probe with antibodies against the total forms of these proteins to ensure equal loading.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylation in this compound-treated cells to the CXCL8-stimulated control to demonstrate inhibition.

Conclusion

This compound is a well-characterized allosteric antagonist of CXCR1 and CXCR2 that effectively inhibits neutrophil migration by blocking key downstream signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of the CXCL8-CXCR1/2 axis in health and disease, and to explore the therapeutic potential of CXCR1/2 antagonism. The specific and potent mechanism of action of this compound makes it an invaluable tool for dissecting the complexities of neutrophil-mediated inflammation.

References

- 1. Facebook [cancer.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 5. CXCR2 antagonist this compound in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MK-7123 in Blocking the CXCR1/2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7123, also known as Navarixin (B609427) or SCH 527123, is a potent, orally bioavailable, allosteric antagonist of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2][3] These receptors, and their primary ligand interleukin-8 (IL-8 or CXCL8), are key mediators in the inflammatory cascade, primarily through the recruitment and activation of neutrophils.[4] Dysregulation of the CXCR1/2 signaling pathway is implicated in the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), as well as in tumor progression and metastasis.[3] This technical guide provides an in-depth overview of the mechanism of action of MK-7123, its role in blocking the CXCR1/2 signaling pathway, and the experimental methodologies used to characterize its activity.

Mechanism of Action of MK-7123

MK-7123 functions as a non-competitive allosteric inhibitor of CXCR1 and CXCR2. This means it binds to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that prevents receptor activation and downstream signaling, without directly competing with the natural ligands. This allosteric antagonism effectively blocks the chemotactic response of neutrophils to gradients of CXCR1/2 ligands, such as IL-8, thereby inhibiting their migration to sites of inflammation.

The CXCR1/2 Signaling Pathway

CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs) predominantly expressed on the surface of neutrophils. The binding of cognate chemokines, most notably IL-8, initiates a cascade of intracellular signaling events.

Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. The Gα subunit dissociates and, along with the Gβγ subunits, activates downstream effector enzymes. Key pathways activated include:

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: This pathway leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and the activation of PKC. This cascade is crucial for cellular processes like degranulation and the oxidative burst.

-

Phosphoinositide 3-kinase (PI3K) / Akt Pathway: Activation of PI3K leads to the phosphorylation of Akt, a key signaling node that promotes cell survival and proliferation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascades, including ERK1/2, JNK, and p38, are also activated downstream of CXCR1/2 and play a critical role in regulating gene expression related to inflammation and cell migration.

The culmination of these signaling events is the promotion of neutrophil chemotaxis, adhesion to the endothelium, and the release of pro-inflammatory mediators and cytotoxic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. CXCR2 antagonist this compound in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

The Central Role of CXCR1 and CXCR2 in the Inflammatory Cascade: A Technical Guide for Researchers

An In-depth Examination of the Biological Functions, Signaling Paradigms, and Experimental Methodologies for Studying CXCR1 and CXCR2 in Inflammation.

The C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2) are pivotal players in the orchestration of inflammatory responses, primarily through their potent ability to recruit and activate neutrophils. As members of the G protein-coupled receptor (GPCR) superfamily, they are central to the initiation and amplification of innate immunity. Their significant involvement in a wide array of inflammatory pathologies, including acute respiratory distress syndrome (ARDS), inflammatory bowel disease, and rheumatoid arthritis, has positioned them as key therapeutic targets for a new generation of anti-inflammatory drugs. This technical guide provides a comprehensive overview of the biological functions of CXCR1 and CXCR2 in inflammation, designed for researchers, scientists, and drug development professionals.

Ligand Specificity and Binding Affinities

CXCR1 and CXCR2 are activated by a family of ELR-positive (Glu-Leu-Arg) CXC chemokines. While there is some overlap in ligand recognition, a key distinction lies in their specificity. CXCR1 is primarily a high-affinity receptor for CXCL8 (Interleukin-8) and also binds CXCL6 (Granulocyte Chemotactic Protein 2, GCP-2). In contrast, CXCR2 is a more promiscuous receptor, binding with high affinity to CXCL1 (Gro-α), CXCL2 (Gro-β), CXCL3 (Gro-γ), CXCL5 (Epithelial-Neutrophil Activating Peptide-78, ENA-78), CXCL6, CXCL7 (Neutrophil-Activating Peptide-2, NAP-2), and CXCL8.[1][2]

The differential binding affinities of these chemokines to CXCR1 and CXCR2 contribute to the fine-tuning of the inflammatory response.

| Ligand | Receptor | Binding Affinity (Kd) | Species | Reference |

| CXCL8 (monomer) | CXCR1 | ~2.9 nM | Human | [3] |

| CXCL8 (dimer) | CXCR1 | ~17.1 nM | Human | [3] |

| CXCL8 | CXCR1 | ~4 nM | Human | [4] |

| CXCL8 (monomer) | CXCR2 | ~1.7 nM | Human | |

| CXCL8 (dimer) | CXCR2 | ~9.0 nM | Human | |

| CXCL8 | CXCR2 | ~4 nM | Human | |

| CXCL1 | CXCR2 | ~1.0 nM | Human | |

| CXCL1 (dimer) | CXCR2 | ~1.6 nM | Human | |

| CXCL6 | CXCR1 | High Affinity | Human | |

| CXCL6 | CXCR2 | High Affinity | Human |

Cellular Expression of CXCR1 and CXCR2

The expression of CXCR1 and CXCR2 is most abundant on neutrophils, underscoring their critical role in neutrophil-mediated inflammation. However, their expression is also detected on other immune and non-immune cells, suggesting broader roles in inflammatory and homeostatic processes.

| Cell Type | CXCR1 Expression | CXCR2 Expression | Reference |

| Neutrophils | High | High | |

| Monocytes | Low/Variable | Low/Variable | |

| T-Lymphocytes | Low/Variable on subsets | Low/Variable on subsets | |

| Mast Cells | Present | Present | |

| Endothelial Cells | Present | Present | |

| Epithelial Cells | Present | Present |

Signaling Pathways in Inflammation

Upon ligand binding, CXCR1 and CXCR2 undergo a conformational change, leading to the activation of intracellular signaling cascades through heterotrimeric G proteins, primarily of the Gαi subtype. This initiates a complex network of downstream signaling events that culminate in the characteristic cellular responses of inflammation, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

While both receptors share common signaling pathways, there are also distinct downstream effects. For instance, CXCR1 is uniquely coupled to the activation of phospholipase D (PLD), which is crucial for the respiratory burst in neutrophils.

CXCR1 Signaling Pathway

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navarixin (formerly SCH-527123) is an orally available small-molecule antagonist of the C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2).[1] These receptors and their ligands, particularly interleukin-8 (IL-8 or CXCL8), are key mediators of inflammatory responses, primarily through the recruitment and activation of neutrophils.[2][3] By targeting CXCR1 and CXCR2, this compound presents a promising therapeutic strategy for a range of inflammatory diseases, autoimmune disorders, and certain cancers where neutrophil-mediated inflammation and the tumor microenvironment play a critical role.[4][5] This technical guide provides an in-depth overview of the immunomodulatory properties of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Mechanism of Action

This compound functions as a potent, allosteric, and non-competitive antagonist of both CXCR1 and CXCR2. This binding prevents the interaction of these receptors with their cognate chemokines, such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8. The inhibition of CXCR1/2-mediated signaling pathways ultimately leads to a reduction in the recruitment and migration of immune cells, most notably neutrophils, to sites of inflammation. Furthermore, this compound has been shown to modulate the tumor microenvironment by inhibiting the migration of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs).

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data demonstrating this compound's efficacy in various experimental and clinical settings.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Target | Parameter | Species | Value | Reference |

| CXCR1 | Kd | Cynomolgus Monkey | 41 nM | |

| CXCR2 | Kd | Mouse | 0.20 nM | |

| CXCR2 | Kd | Rat | 0.20 nM | |

| CXCR2 | Kd | Cynomolgus Monkey | 0.08 nM | |

| CXCR1 | IC50 | Human | 36 nM | |

| CXCR2 | IC50 | Human | 2.6 nM |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Model | Parameter | Species | Dosage | Effect | Reference |

| LPS-induced pulmonary neutrophilia | ED50 | Mice | 1.2 mg/kg (p.o.) | Blocks pulmonary neutrophilia | |

| LPS-induced goblet cell hyperplasia | Inhibition | Mice | 1-3 mg/kg (p.o.) | 32-38% inhibition | |

| LPS-induced pulmonary neutrophilia | ED50 | Rats | 1.8 mg/kg (p.o.) | Suppresses pulmonary neutrophilia | |

| LPS-induced BAL mucin content | ED50 | Rats | 0.1 mg/kg (p.o.) | Reduces mucin content | |

| Myocardial Infarction | Ejection Fraction | Mice | Not specified | Alleviated the reduction in EF | |

| Myocardial Infarction | Fibrosis Area | Mice | Not specified | Reduced collagen accumulation | |

| Myocardial Infarction | Inflammatory Cytokine mRNA (IL-1β, IL-6, CXCL1, CXCL8) | Mice | Not specified | Significantly lower expression |

Table 3: Clinical Efficacy of this compound in Combination with Pembrolizumab (NCT03473925)

| Tumor Type | This compound Dose | Objective Response Rate (ORR) | Reference |

| Castration-Resistant Prostate Cancer (CRPC) | 30 mg | 5% | |

| Castration-Resistant Prostate Cancer (CRPC) | 100 mg | 5% | |

| Microsatellite-Stable Colorectal Cancer (MSS CRC) | 30 mg | 2.5% | |

| Microsatellite-Stable Colorectal Cancer (MSS CRC) | 100 mg | 0% | |

| Non–Small-Cell Lung Cancer (NSCLC) | 30 mg & 100 mg | 0% |

Table 4: Pharmacodynamic Effects of this compound in a Phase 2 Clinical Trial (NCT03473925)

| This compound Dose | Cycle | Maximal Reduction from Baseline in Absolute Neutrophil Count | Time to Maximal Reduction | Reference |

| 30 mg | 1 | 44.5% - 48.2% | 6-12 hours post-dose | |

| 100 mg | 1 | 44.5% - 48.2% | 6-12 hours post-dose | |

| 30 mg | 2 | 37.5% - 44.2% | 6-12 hours post-dose | |

| 100 mg | 2 | 37.5% - 44.2% | 6-12 hours post-dose |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the immunomodulatory properties of this compound.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay is fundamental for assessing the ability of this compound to inhibit neutrophil migration towards a chemoattractant.

Materials:

-

This compound (SCH 527123)

-

Isolated human neutrophils

-

Chemoattractant (e.g., recombinant human CXCL1 or CXCL8)

-

Assay Buffer (e.g., RPMI 1640 with 2% FBS)

-

Boyden chamber or Transwell inserts (5 µm pore size)

-

24-well or 96-well plates

-

Incubator (37°C, 5% CO₂)

-

Microscope or plate reader for cell quantification

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the isolated neutrophils in assay buffer at a concentration of 2 x 10⁶ cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations.

-

Chemoattractant Preparation: Dilute the chemoattractant (e.g., CXCL1 or CXCL8) in the assay buffer to a concentration known to induce robust chemotaxis (e.g., 10-100 ng/mL).

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the multi-well plate.

-

Place the Transwell inserts into the wells.

-

In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or a vehicle control (DMSO) for 15-30 minutes at room temperature.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.

-

Cell Quantification:

-

After incubation, carefully remove the Transwell inserts.

-

Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by either manually counting the cells under a microscope or by using a plate reader after lysing the cells and measuring a fluorescent or colorimetric marker.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

In Vivo Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Model in Mice

This model is used to evaluate the in vivo efficacy of this compound in reducing neutrophil infiltration in the lungs.

Materials:

-

This compound

-

Lipopolysaccharide (LPS)

-

Male BALB/c mice

-

Vehicle for this compound (e.g., 0.4% methylcellulose)

-

Intranasal administration supplies

-

Bronchoalveolar lavage (BAL) equipment

-

Histology supplies

Protocol:

-

Animal Acclimatization: Acclimate male BALB/c mice for at least one week prior to the experiment.

-

Compound Administration: Suspend this compound in a suitable vehicle and administer it orally (p.o.) by gavage. A typical dosing schedule is 2 hours before and 4 hours after the LPS challenge. Control animals receive the vehicle alone.

-

LPS Challenge: Administer LPS intranasally to induce pulmonary inflammation.

-

Readouts:

-

Bronchoalveolar Lavage (BAL): At a specified time point after the LPS challenge, perform a BAL to collect fluid from the lungs. Quantify the number of neutrophils in the BAL fluid using a hemocytometer or flow cytometry.

-

Histology: Perfuse and fix the lungs for histological analysis. Stain lung tissue sections with Hematoxylin and Eosin (H&E) to visualize and score neutrophil infiltration.

-

Inflammatory Mediators: Measure the levels of inflammatory cytokines and chemokines in the BAL fluid or lung homogenates using ELISA or other immunoassays.

-

Murine Myocardial Infarction Model

This model assesses the therapeutic potential of this compound in reducing inflammation and cardiac remodeling following a myocardial infarction.

Materials:

-

This compound

-

8-week-old male wild-type mice

-

Anesthesia (e.g., isoflurane)

-

Small rodent ventilator

-

Surgical instruments

-

Suture material

Protocol:

-

Anesthesia and Intubation: Anesthetize the mice and intubate them with a small rodent ventilator.

-

Surgical Procedure:

-

Perform a left thoracotomy in the fourth intercostal space to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.

-

In the sham-operated group, the suture is passed around the artery but not tied.

-

-

Compound Administration: Administer this compound or a vehicle control at specified time points before or after the induction of myocardial infarction.

-

Post-operative Care: Suture the thoracic incision and place the mouse on a heating pad for recovery.

-

Readouts:

-

Cardiac Function: Assess cardiac function using echocardiography to measure parameters like ejection fraction (EF) and fractional shortening (FS).

-

Histology: At the end of the study period, harvest the hearts, fix them in formalin, and embed them in paraffin. Perform Masson's trichrome staining to visualize and quantify the fibrotic area.

-

Immunohistochemistry and Western Blotting: Analyze heart tissue for the expression of inflammatory markers, fibrosis markers (e.g., fibronectin, collagen-1, α-SMA), and immune cell infiltration.

-

Gene Expression Analysis: Use RT-PCR to measure the mRNA levels of inflammatory cytokines (e.g., IL-1β, IL-6, CXCL1, CXCL8) in the heart tissue.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism and experimental evaluation.

Caption: CXCR1/2 signaling pathway and its inhibition by this compound.

Caption: Experimental workflow for an in vitro neutrophil chemotaxis assay.

Caption: Experimental workflow for a murine myocardial infarction model.

Conclusion

This compound demonstrates potent and selective antagonism of CXCR1 and CXCR2, leading to significant immunomodulatory effects, primarily through the inhibition of neutrophil recruitment. Preclinical data strongly support its efficacy in various models of inflammation. While clinical trials in oncology have shown limited efficacy as a combination therapy in the specific populations studied, the pharmacodynamic data confirm its biological activity in humans. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and the broader field of CXCR1/2 antagonism. Future research may focus on identifying patient populations and disease contexts where the immunomodulatory properties of this compound can be most effectively translated into clinical benefit.

References

- 1. Facebook [cancer.gov]

- 2. Differential Activation and Regulation of CXCR1 and CXCR2 by CXCL8 monomer and dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound alleviates cardiac remodeling after myocardial infarction by decreasing neutrophil infiltration and the inflammatory response [frontiersin.org]

- 5. This compound alleviates cardiac remodeling after myocardial infarction by decreasing neutrophil infiltration and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Navarixin, a potent and orally bioavailable small-molecule antagonist of the chemokine receptors CXCR1 and CXCR2, is emerging as a significant modulator of the tumor microenvironment (TME). By inhibiting the CXCR1/2 signaling axis, this compound disrupts the recruitment of immunosuppressive myeloid cells, thereby fostering a more permissive environment for anti-tumor immunity. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantifiable effects on the TME, and detailed experimental protocols for its preclinical evaluation.

Introduction: The CXCR1/2 Axis in Cancer

The CXCR1 and CXCR2 receptors, and their primary ligand CXCL8 (IL-8), play a critical role in cancer progression.[1] This signaling axis is implicated in numerous pro-tumoral activities, including:

-

Immune Suppression: Recruitment of myeloid-derived suppressor cells (MDSCs) and neutrophils into the TME, which suppress the activity of cytotoxic T lymphocytes and natural killer (NK) cells.[1]

-

Angiogenesis: Promotion of new blood vessel formation, which is essential for tumor growth and metastasis.

-

Tumor Cell Proliferation and Survival: Direct stimulation of cancer cell growth and resistance to apoptosis.

-

Metastasis: Enhancement of tumor cell migration and invasion.

This compound's therapeutic potential lies in its ability to block these downstream effects by competitively inhibiting ligand binding to CXCR1 and CXCR2.[1]

Mechanism of Action of this compound

This compound functions as a dual antagonist of CXCR1 and CXCR2. By binding to these receptors on the surface of immune cells, particularly MDSCs and neutrophils, it prevents their migration along CXCL8 gradients towards the tumor.[1] This blockade leads to a significant reduction in the infiltration of these immunosuppressive cells into the TME, thereby altering the immune landscape from a suppressive to an immune-active state. This allows for enhanced function of effector immune cells, such as CD8+ T cells, to recognize and eliminate cancer cells.[1]

Figure 1: this compound's Mechanism of Action in the Tumor Microenvironment.

Quantitative Data on this compound's Impact

Preclinical Data

Table 1: Summary of Preclinical Findings for CXCR1/2 Inhibition

| Cancer Model | Key Findings | Reference |

| Melanoma | Inhibition of tumor growth in vivo. | |

| Colorectal Cancer (CRC) | Inhibition of tumor growth in vivo. | |

| Triple-Negative Breast Cancer | Inhibition of colony formation. | |

| Pancreatic Ductal Adenocarcinoma | Inhibition of colony formation. | |

| Liver Metastases | Induction of apoptosis of malignant cells in vivo. |

Clinical Data

A phase 2 clinical trial (NCT03473925) evaluated this compound in combination with the immune checkpoint inhibitor pembrolizumab (B1139204) in patients with advanced solid tumors.

Table 2: Efficacy Results from Phase 2 Trial of this compound and Pembrolizumab

| Tumor Type | This compound Dose | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (Months) |

| Castration-Resistant Prostate Cancer (CRPC) | 30 mg | 20 | 5% | 1.8 - 2.4 |

| Castration-Resistant Prostate Cancer (CRPC) | 100 mg | 20 | 5% | 1.8 - 2.4 |

| Microsatellite-Stable Colorectal Cancer (MSS CRC) | 30 mg | 20 | 2.5% | 1.8 - 2.4 |

| Microsatellite-Stable Colorectal Cancer (MSS CRC) | 100 mg | 20 | 0% | 1.8 - 2.4 |

| Non–Small-Cell Lung Cancer (NSCLC) | 30 mg | 13 | 0% | 1.8 - 2.4 |

| Non–Small-Cell Lung Cancer (NSCLC) | 100 mg | 12 | 0% | 1.8 - 2.4 |

Table 3: Pharmacodynamic Effects of this compound in Phase 2 Trial

| Treatment Cycle | This compound Dose | Maximal Reduction from Baseline in Absolute Neutrophil Count |

| Cycle 1 | 30 mg & 100 mg | 44.5% - 48.2% |

| Cycle 2 | 30 mg & 100 mg | 37.5% - 44.2% |

These data indicate that this compound effectively engages its target, leading to a reduction in circulating neutrophils. However, the combination did not demonstrate sufficient efficacy in this study, suggesting that further optimization of patient selection and combination strategies may be necessary.

Detailed Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound in mouse models of melanoma and colorectal cancer.

Subcutaneous Melanoma Mouse Model

This model is useful for assessing the efficacy of this compound on a solid tumor that is easily accessible for measurement.

Figure 2: Experimental Workflow for Subcutaneous Melanoma Model.

Methodology:

-

Cell Culture: B16F10 murine melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Animal Model: 6-8 week old C57BL/6 mice are used.

-

Tumor Inoculation: Mice are subcutaneously injected in the flank with 5 x 10^5 B16F10 cells resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel.

-

Treatment: Once tumors reach an average volume of 100 mm³, mice are randomized into treatment groups. This compound is administered orally at a predetermined dose and schedule. A vehicle control group receives the same volume of the vehicle used to dissolve this compound.

-

Tumor Measurement: Tumor volume is measured daily using digital calipers and calculated using the formula: (Length x Width²) / 2.

-

Endpoint Analysis: At the end of the study, tumors are excised for further analysis, including flow cytometry, immunohistochemistry, and ELISA.

Orthotopic Colorectal Cancer Mouse Model

This model provides a more clinically relevant microenvironment for studying colorectal cancer.

Figure 3: Experimental Workflow for Orthotopic Colorectal Cancer Model.

Methodology:

-

Cell Culture: Murine colorectal cancer cell lines such as MC38 or CT26, engineered to express luciferase, are cultured in appropriate media.

-

Animal Model: 6-8 week old C57BL/6 mice are used.

-

Surgical Procedure: Mice are anesthetized, and a small abdominal incision is made to expose the cecum. A suspension of 1 x 10^6 tumor cells in 50 µL of PBS is injected into the cecal wall.

-

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging at regular intervals.

-

Treatment: Based on imaging data, mice with established tumors are randomized into treatment and control groups. This compound is administered orally.

-

Endpoint Analysis: At the study endpoint, primary tumors and spleens are harvested for flow cytometry and immunohistochemical analysis.

Flow Cytometry for Immune Cell Infiltration

This protocol allows for the quantification of MDSCs and neutrophils within the tumor.

Methodology:

-

Tumor Digestion: Excised tumors are mechanically dissociated and digested using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

-

Cell Staining: The single-cell suspension is stained with a panel of fluorescently-labeled antibodies to identify different immune cell populations. A typical panel for MDSCs and neutrophils in mice would include antibodies against CD45, CD11b, Ly6G, and Ly6C.

-

Data Acquisition: Stained cells are analyzed using a flow cytometer.

-

Data Analysis: The percentage of MDSCs (defined as CD11b+Ly6G+Ly6Clow for granulocytic MDSCs and CD11b+Ly6G-Ly6Chigh for monocytic MDSCs) and neutrophils (CD11b+Ly6G+) within the CD45+ immune cell population is quantified.

ELISA for Cytokine Measurement

This protocol is used to measure the concentration of cytokines, such as CXCL8, in tumor lysates.

Methodology:

-

Tumor Lysate Preparation: A portion of the excised tumor is homogenized in a lysis buffer containing protease inhibitors.

-

ELISA Procedure: A sandwich ELISA is performed according to the manufacturer's instructions for the specific cytokine of interest. This typically involves coating a plate with a capture antibody, adding the tumor lysate, adding a detection antibody, and then a substrate to produce a colorimetric signal.

-

Data Quantification: The absorbance is read using a plate reader, and the cytokine concentration is determined by comparison to a standard curve.

Immunohistochemistry for Angiogenesis

This protocol is used to visualize and quantify blood vessel density within the tumor.

Methodology:

-

Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.

-

Staining: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with a primary antibody against an endothelial cell marker, such as CD31 (PECAM-1).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate to visualize the stained blood vessels.

-

Quantification: The microvessel density is quantified by counting the number of stained vessels in several high-power fields under a microscope.

Conclusion

This compound represents a promising therapeutic strategy for remodeling the immunosuppressive tumor microenvironment. By inhibiting the CXCR1/2 axis, it effectively reduces the infiltration of MDSCs and neutrophils, key drivers of immune evasion. The preclinical and clinical data, although still evolving, support the continued investigation of this compound, particularly in combination with other immunotherapies. The detailed protocols provided in this guide offer a robust framework for further preclinical evaluation of this compound and other CXCR1/2 inhibitors, which will be crucial for optimizing their clinical development and realizing their full therapeutic potential in oncology.

References

The Role of CXCR2 in Cancer Progression and Metastasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that has emerged as a critical regulator in the landscape of oncology. Primarily known for its role in mediating neutrophil chemotaxis, CXCR2 and its associated ligands are now understood to be pivotal in orchestrating a complex network of events that drive tumor progression, angiogenesis, metastasis, and therapy resistance. Upregulated expression of CXCR2 is frequently correlated with poor prognosis across a spectrum of solid tumors, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth examination of the CXCR2 signaling axis, its multifaceted role in the tumor microenvironment, methodologies for its study, and the current state of CXCR2-targeted therapies in clinical development.

Introduction to the CXCR2 Axis

CXCR2 is a member of the G-protein coupled receptor superfamily and is activated by a specific subset of CXC chemokines characterized by the Glu-Leu-Arg (ELR) motif preceding the first cysteine residue.[1][2] These ELR+ chemokines are potent angiogenic and chemoattractant factors.

Ligands: The primary ligands for human CXCR2 include:

-

CXCL1 (Gro-α)

-

CXCL2 (Gro-β)

-

CXCL3 (Gro-γ)

-

CXCL5 (ENA-78)

-

CXCL6 (GCP-2)

-

CXCL7 (NAP-2)

While CXCL8 binds to both CXCR1 and CXCR2, the other ligands are more specific to CXCR2.[1] This receptor-ligand axis is not only crucial for inflammatory responses but is also co-opted by tumors to facilitate their growth and dissemination. CXCR2 is expressed on a variety of cells, including immune cells like neutrophils and monocytes, as well as endothelial and various tumor cells.

CXCR2 Signaling Pathways in Cancer

Upon ligand binding, CXCR2 activates heterotrimeric G proteins, initiating a cascade of downstream signaling pathways that are fundamental to cancer progression. These pathways converge on key cellular processes including proliferation, survival, migration, and invasion.

Key signaling pathways modulated by CXCR2 activation include:

-

MAPK/ERK Pathway: Activation of the Ras-Raf-MEK-ERK cascade promotes cell proliferation and survival.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation, and its activation by CXCR2 can confer resistance to apoptosis.

-

NF-κB Pathway: CXCR2 can activate NF-κB, a key transcription factor that upregulates the expression of pro-inflammatory and pro-survival genes, including CXCR2's own ligands, creating a positive feedback loop.

-

STAT3 Pathway: The JAK/STAT3 pathway, when activated by CXCR2, is involved in cell proliferation, angiogenesis, and immune evasion. A feed-forward loop exists where STAT3 activation increases CXCR2 expression.

-

FAK/Src Pathway: Activation of Focal Adhesion Kinase (FAK) and Src family kinases is critical for cell migration and invasion, leading to increased expression of matrix metalloproteinases (MMPs).

Caption: CXCR2 activates multiple downstream signaling pathways.

Role of CXCR2 in Cancer Hallmarks

The CXCR2 axis contributes to multiple hallmarks of cancer, establishing it as a pleiotropic protumorigenic factor.

Tumor Growth and Proliferation

CXCR2 signaling directly promotes the proliferation and survival of cancer cells in an autocrine or paracrine manner in various cancers, including pancreatic and ovarian cancer. While in normal cells, CXCR2 activation can induce senescence, this function is often lost in cancer cells with p53 mutations, leading to unchecked proliferation instead.

Angiogenesis

CXCR2 is a major receptor mediating the angiogenic activity of ELR+ CXC chemokines. It promotes the formation of new blood vessels, which are essential for tumor growth and survival. CXCR2 activation on endothelial cells stimulates their migration and proliferation. Furthermore, tumor cells can secrete CXCR2 ligands to recruit endothelial progenitor cells to the tumor site. Inhibition of CXCR2 has been shown to reduce tumor microvessel density and suppress tumor growth in models of lung cancer and melanoma.

Invasion and Metastasis

CXCR2 plays a critical role in tumor cell invasion and the subsequent formation of metastases. Activation of CXCR2 enhances the migratory and invasive properties of cancer cells, a phenomenon observed in breast cancer, lung adenocarcinoma, and oral squamous cell carcinoma. For instance, silencing CXCR2 in mammary tumor cells led to a 72% reduction in their ability to invade through a Matrigel basement membrane. CXCR2 is also implicated in the process of bone metastasis in breast cancer.

The Tumor Microenvironment (TME) and Immune Evasion

CXCR2 is a master regulator of the TME, primarily by controlling the trafficking of immunosuppressive myeloid cells. Tumors secrete CXCR2 ligands to recruit myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs). These cells suppress the activity of cytotoxic T cells, thereby promoting immune evasion and facilitating tumor growth. Blocking CXCR2 can reprogram the TME by reducing the infiltration of these immunosuppressive cells and enhancing anti-tumor immunity.

Caption: CXCR2 orchestrates the tumor microenvironment.

Chemoresistance

The CXCR2 axis has been identified as a key player in the development of resistance to chemotherapy in cancers such as prostate, breast, and colorectal cancer. For example, treatment of prostate cancer cells with 5-fluorouracil (B62378) (5-FU) led to increased secretion of CXCL8 and upregulation of CXCR2. Inhibiting CXCR2 signaling can re-sensitize cancer cells to chemotherapeutic agents, suggesting a promising combination therapy strategy.

CXCR2 Expression and Prognostic Value

High expression of CXCR2 in tumor tissue is frequently associated with a poor prognosis in patients with various solid tumors. Meta-analyses have confirmed that elevated CXCR2 levels are significantly correlated with poorer overall survival (OS) and recurrence-free survival (RFS).

| Cancer Type | CXCR2 Expression Finding | Prognostic Correlation (High Expression) | Reference |

| Lung Adenocarcinoma | Upregulated in tumor cells; associated with smoking. | Poor Overall Survival. | |

| Breast Cancer | Higher in malignant tissues vs. benign samples. | Associated with aggressive tumors (TNBC). | |

| Pancreatic Cancer (PDAC) | Positive staining for CXCR2 in 65% of resected tumors. | Poor Overall Survival. | |

| Colorectal Cancer | Increased expression correlates with tumor progression. | Poor Overall Survival. | |

| Ovarian Cancer | High expression in tumor tissues. | Poor Overall and Disease-Free Survival. | |

| Hepatocellular Carcinoma | Overexpression in tumor tissue. | Unfavorable Overall Survival. | |

| Renal Cell Carcinoma | Overexpression in tumor tissue. | Poor Overall Survival. | |

| Oral Squamous Cell Carcinoma | Positively expressed in 55.3% of patients. | Associated with high cervical lymph node metastasis. |

Therapeutic Targeting of CXCR2

Given its multifaceted role in cancer, CXCR2 has become an attractive therapeutic target. The primary strategy involves the use of small-molecule antagonists that block ligand binding and subsequent receptor activation.

Rationale for CXCR2 Inhibition

-

Inhibit Tumor Growth and Metastasis: Directly impact tumor cell proliferation and invasion.

-

Block Angiogenesis: Cut off the tumor's blood supply.

-

Remodel the TME: Reduce the recruitment of immunosuppressive MDSCs and TANs.

-

Enhance Efficacy of Other Therapies: Overcome chemoresistance and synergize with immune checkpoint inhibitors (e.g., anti-PD-1).

CXCR2 Antagonists in Clinical Development

Several CXCR2 antagonists are currently under investigation in clinical trials for various oncology indications.

| Antagonist | Mechanism | Selected Clinical Trial Indications | Reference |

| Navarixin (MK-7123) | Selective CXCR1/2 Antagonist | Advanced/metastatic CRPC, MSS CRC, NSCLC (in combination with Pembrolizumab). | |

| Reparixin | CXCR1/2 Antagonist | Metastatic Triple-Negative Breast Cancer (in combination with Paclitaxel). | |

| SX-682 | Dual CXCR1/2 Antagonist | Metastatic Melanoma, Pancreatic Cancer (PDAC), Multiple Myeloma, NSCLC (often with checkpoint inhibitors). | |

| AZD5069 | Selective CXCR2 Antagonist | Advanced Primary Liver Cancer (with Durvalumab), Metastatic CRPC. |

Note: Clinical trial landscapes are dynamic. The listed trials (e.g., NCT03473925, NCT03161431, NCT04477343) represent examples of the strategies being employed.

Experimental Protocols for Studying CXCR2

Investigating the CXCR2 axis requires a combination of in vitro and in vivo methodologies to dissect its function in specific cancer contexts.

In Vitro: Cell Migration and Invasion Assay (Transwell/Boyden Chamber)

This assay quantifies the chemotactic response of cancer cells to CXCR2 ligands.

Principle: Cells are seeded in the upper chamber of a porous membrane insert. The lower chamber contains a chemoattractant (e.g., CXCL8). The number of cells that migrate through the pores to the lower surface of the membrane is quantified. For invasion assays, the membrane is pre-coated with a basement membrane matrix (e.g., Matrigel).

Detailed Protocol:

-

Cell Preparation: Culture cancer cells to ~80% confluency. Starve cells in serum-free media for 12-24 hours prior to the assay.

-

Chamber Preparation:

-

For invasion assays, coat the apical side of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify.

-

Rehydrate the inserts with serum-free media.

-

-

Assay Setup:

-

Add 600 µL of media containing the chemoattractant (e.g., 10-100 ng/mL CXCL8) or a CXCR2 antagonist to the lower well of a 24-well plate.

-

Resuspend starved cells in serum-free media and seed 1x10⁵ cells into the upper chamber of the insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-48 hours, depending on the cell type's migratory capacity.

-

Quantification:

-

Remove non-migrated cells from the top of the insert with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a crystal violet or DAPI solution.

-

Count the stained cells in several representative fields of view under a microscope or elute the stain and measure absorbance.

-

-

Data Analysis: Results are often expressed as the percentage of migrated cells relative to a control condition. For antagonist studies, calculate the percentage of inhibition to determine an IC50 value.

Caption: Workflow for a typical Transwell invasion assay.

In Vivo: CXCR2 Knockout and Xenograft Mouse Models

Animal models are indispensable for studying the systemic effects of the CXCR2 axis on tumor growth, metastasis, and the TME.

CXCR2 Knockout (KO) Models:

-

Methodology: Orthotopic or systemic injection of tumor cells into genetically engineered mice that lack the Cxcr2 gene (Cxcr2-/- mice) or have it conditionally deleted in specific cell types (e.g., myeloid cells, LysM-Cre-Cxcr2 fl/fl).

-

Application: These models are crucial for determining the role of host CXCR2 (on immune and endothelial cells) versus tumor CXCR2 in cancer progression. Studies have shown that host CXCR2 deletion can inhibit tumor growth and angiogenesis. However, some studies have reported conflicting results where CXCR2 knockout in the host increased tumor growth and metastasis, highlighting the context-dependent role of this receptor.

Xenograft Models:

-

Methodology: Human cancer cells (either wild-type or with shRNA-mediated CXCR2 knockdown) are implanted into immunodeficient mice (e.g., nude or SCID mice). These mice can then be treated with vehicle or CXCR2 antagonists.

-

Application: This model is used to assess the direct effect of CXCR2 expression on tumor cells' ability to form primary tumors and metastasize. It is also the standard model for evaluating the in vivo efficacy of novel CXCR2 inhibitors.

Ligand-Receptor Binding Assay

These assays measure the affinity of ligands or the inhibitory potential of antagonists at the CXCR2 receptor.

Principle: A competition binding assay is commonly used. Cells expressing CXCR2 are incubated with a fixed concentration of a labeled, high-affinity ligand (e.g., fluorescently labeled CXCL8) and varying concentrations of an unlabeled competitor (another ligand or an antagonist).

Protocol Outline:

-

Cell Preparation: Use a cell line engineered to overexpress CXCR2 (e.g., HEK293-CXCR2).

-

Reagent Preparation: Prepare serial dilutions of the unlabeled competitor compound. Prepare a solution of labeled ligand (e.g., CXCL8-AF647) at a fixed concentration.

-

Incubation: In a 96-well plate, mix the cells, labeled ligand, and competitor compound. Incubate for 30-60 minutes at room temperature to reach binding equilibrium.

-

Detection: After washing away unbound ligand, quantify the amount of bound labeled ligand using an appropriate detection system (e.g., flow cytometry or a fluorescent plate reader).

-

Data Analysis: The signal will decrease as the concentration of the unlabeled competitor increases. Plot the signal against the competitor concentration to generate an inhibition curve and calculate the IC50 or Ki value.

Conclusion and Future Directions

The evidence is overwhelming that the CXCR2 signaling axis is a central node in cancer progression. Its influence extends from direct effects on tumor cell proliferation and invasion to profound remodeling of the tumor microenvironment and the development of therapeutic resistance. The pleiotropic nature of CXCR2 makes it a challenging but highly promising therapeutic target.

Future research and development will likely focus on:

-

Optimizing Combination Therapies: Identifying the most effective combinations of CXCR2 antagonists with specific chemotherapies, targeted therapies, and immunotherapies for different cancer types.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to CXCR2-targeted therapies.

-

Understanding Context-Dependency: Further elucidating why CXCR2 inhibition can have differing effects in various tumor models and contexts to refine its therapeutic application.

Targeting CXCR2 offers a powerful strategy to simultaneously block tumor growth, inhibit angiogenesis, overcome drug resistance, and disarm the immunosuppressive tumor microenvironment, potentially ushering in a new class of effective cancer therapeutics.

References

Methodological & Application

Introduction

Navarixin (B609427), also known as SCH 527123 or MK-7123, is a potent and orally active small-molecule antagonist of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] It functions as an allosteric inhibitor, preventing the binding of natural ligands such as interleukin-8 (IL-8) and other CXCL chemokines to these receptors.[1][3] This inhibition blocks downstream signaling pathways involved in neutrophil recruitment and activation, making this compound a valuable tool for studying inflammatory processes and a potential therapeutic agent in various diseases, including cancer and inflammatory disorders.[4]

Mechanism of Action

This compound selectively targets CXCR1 and CXCR2, which are G-protein coupled receptors. Upon ligand binding, these receptors activate intracellular signaling cascades that lead to cellular responses like chemotaxis, degranulation, and the release of pro-inflammatory mediators. This compound binds to an allosteric site on the receptors, inducing a conformational change that prevents ligand binding and subsequent receptor activation. This blockade effectively inhibits the recruitment of neutrophils and other immune cells to sites of inflammation and reduces the expression of pro-inflammatory cytokines. In the context of cancer, CXCR2 signaling has been implicated in tumor progression, cell survival, and the recruitment of myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment. By inhibiting CXCR2, this compound can potentially enhance anti-tumor immune responses.

Physicochemical and Storage Properties

| Property | Value |

| Synonyms | SCH 527123, MK-7123 |

| Molecular Formula | C₂₁H₂₃N₃O₅ |

| Molecular Weight | 397.42 g/mol |

| Solubility | ≥ 50 mg/mL in DMSO (≥ 125.81 mM), 79 mg/mL in DMSO (198.78 mM), 79 mg/mL in Ethanol, Insoluble in Water |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |

| Storage (Solvent) | -80°C for 2 years, -20°C for 1 year |

Note: It is recommended to use freshly opened DMSO for dissolving this compound, as hygroscopic DMSO can negatively impact solubility.

Quantitative Data

In Vitro Efficacy

| Parameter | Species/Cell Line | Value | Description |

| IC₅₀ | Human (BaF3) | 2.6 nM | Inhibition of ¹²⁵I-hCXCL8 binding to human CXCR2 expressed in BaF3 cells. |

| IC₅₀ | Human (BaF3) | 36 nM | Inhibition of ¹²⁵I-hCXCL8 binding to human CXCR1 expressed in BaF3 cells. |

| IC₅₀ | Human (Caco-2) | 18.78 µM | Cytotoxicity against human Caco-2 cells. |

| K_d_ | Cynomolgus Monkey | 41 nM | Binding affinity for CXCR1. |

| K_d_ | Mouse | 0.20 nM | Binding affinity for CXCR2. |

| K_d_ | Rat | 0.20 nM | Binding affinity for CXCR2. |

| K_d_ | Cynomolgus Monkey | 0.08 nM | Binding affinity for CXCR2. |

Effective Concentrations in Cell-Based Assays

| Concentration | Cell Line/Type | Effect |

| 1 nM | Ba/F3-hCXCR2 | Reduces CXCL8 potency in stimulating chemotaxis. |

| 3 nM | Neutrophils (PMN) | Significantly inhibits the potency and efficacy of CXCL1-induced chemotaxis. |

| 300 nM | Ba/F3-CXCR1 | Significantly decreases chemokine potency and slightly decreases maximal cell movement. |

| 25 µM | HCT116, E2, Caco-2, and IIIe | Sufficient to block IL-8-mediated CXCR2 activation and reduce phosphorylation of downstream kinases. |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Protocol:

-

Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 397.42 g/mol * Volume (L) For example, to prepare 1 mL of 10 mM stock solution, you will need 3.97 mg of this compound.

-

Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, if you weighed 3.97 mg of this compound, add 1 mL of DMSO.

-

Dissolve this compound: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions in Cell Culture Medium

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed complete cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

Protocol:

-

Determine the final desired concentration: Based on the effective concentrations in the table above or your experimental design, determine the final concentration of this compound you will use to treat your cells.

-

Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your culture volume. For example, to prepare 1 mL of a 10 µM working solution: V₁ = (C₂ * V₂) / C₁ = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL

-

Prepare the working solution: Add the calculated volume of the this compound stock solution to the pre-warmed complete cell culture medium. Mix well by gentle pipetting or inverting the tube.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

-

General Protocol for Treating Cells in Culture

Materials:

-

Cultured cells in multi-well plates, flasks, or dishes

-

This compound working solution

-

Vehicle control (cell culture medium with the same final concentration of DMSO)

-

Complete cell culture medium

Protocol:

-

Cell Seeding: Seed your cells at the desired density in the appropriate culture vessel and allow them to adhere and grow overnight, or as required by your experimental protocol.

-

Prepare for Treatment: The next day, aspirate the old medium from the cells.

-

Add Treatment: Add the freshly prepared this compound working solution to the corresponding wells/flasks. For control wells, add the vehicle control medium.

-

Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.

-

Downstream Analysis: After the incubation period, proceed with your planned downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), protein extraction for Western blotting, RNA isolation for qPCR, or flow cytometry.

Visualizations

Caption: this compound's mechanism of action, inhibiting CXCR1/2 signaling.

Caption: Workflow for preparing and using this compound in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | this compound alleviates cardiac remodeling after myocardial infarction by decreasing neutrophil infiltration and the inflammatory response [frontiersin.org]

- 4. CXCR2 antagonist this compound in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil chemotaxis, the directed migration of neutrophils along a chemical gradient, is a cornerstone of the innate immune response. This process is critical for host defense against pathogens but can also contribute to tissue damage in inflammatory diseases when dysregulated. The C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2) are key G protein-coupled receptors (GPCRs) on the surface of neutrophils that mediate their migration in response to chemokines like CXCL8 (IL-8) and CXCL1.[1][2][3] Navarixin (also known as SCH 527123) is a potent, orally bioavailable, and allosteric antagonist of both CXCR1 and CXCR2.[1][4] By binding to a site distinct from the chemokine-binding pocket, this compound induces a conformational change in the receptors, preventing their activation and subsequent downstream signaling that leads to chemotaxis. This makes this compound an invaluable tool for studying the roles of CXCR1 and CXCR2 in neutrophil-mediated inflammation and for the development of novel anti-inflammatory therapeutics.

Mechanism of Action of this compound

This compound acts as a non-competitive, allosteric inhibitor of CXCR1 and CXCR2. Upon binding of a chemokine ligand, such as CXCL8, CXCR1 and CXCR2 activate intracellular signaling cascades predominantly through G-protein-coupled pathways. This leads to the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), resulting in increased intracellular calcium levels and the activation of downstream effectors that orchestrate actin polymerization, cell polarization, and ultimately, directed cell movement. This compound effectively blocks these events by preventing the initial receptor activation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Species | Value | Reference |

| CXCR1 | IC50 | Human | 36 nM | |

| CXCR2 | IC50 | Human | 2.6 nM | |

| Cynomolgus CXCR1 | Kd | Cynomolgus Monkey | 41 nM | |

| Mouse CXCR2 | Kd | Mouse | 0.20 nM | |

| Rat CXCR2 | Kd | Rat | 0.20 nM | |

| Cynomolgus CXCR2 | Kd | Cynomolgus Monkey | 0.08 nM |

Table 2: Recommended Concentration Ranges for In Vitro Chemotaxis Assay

| Reagent | Recommended Concentration | Notes |

| This compound | 0.1 nM - 1 µM | To determine a dose-response curve and IC50 value. |

| Chemoattractant (e.g., CXCL8) | 10 - 100 ng/mL | Concentration should be optimized to induce robust chemotaxis. |

| Neutrophils | 2 x 10^6 cells/mL | Cell density can be adjusted based on the assay format. |

Experimental Protocols

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This protocol outlines a widely used method to assess the effect of this compound on neutrophil migration towards a chemoattractant.

Materials:

-

This compound (SCH 527123)

-

Human Neutrophils (freshly isolated from whole blood)

-

Chemoattractant (e.g., recombinant human CXCL8/IL-8)

-

Assay Buffer (e.g., RPMI 1640 with 0.5% BSA or 2% FBS)

-

Transwell inserts (3 µm or 5 µm pore size)

-

24-well or 96-well companion plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader or microscope for cell quantification

-

DMSO (for dissolving this compound)

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay buffer at a concentration of 2 x 10⁶ cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Chemoattractant Preparation: Prepare the chemoattractant (e.g., CXCL8) in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10-100 ng/mL).

-

Assay Setup: a. Add the chemoattractant solution to the lower wells of the companion plate. b. Place the Transwell inserts into the wells. c. In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at room temperature. d. Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1 to 2 hours to allow for neutrophil migration. The optimal incubation time may need to be determined empirically.

-

Cell Quantification: After incubation, carefully remove the Transwell inserts. Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by:

-

Cell Counting: Directly counting the cells using a hemocytometer or an automated cell counter.

-

Fluorescent Staining: Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence using a microplate reader.

-

Luminescent ATP Assay: Measuring ATP levels of migrated cells using a commercially available kit (e.g., CellTiter-Glo®), where the luminescent signal is proportional to the number of viable cells.

-

Data Analysis:

-

Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the upper chamber.

-

Determine the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Mandatory Visualizations

Caption: CXCR1/2 signaling pathway leading to neutrophil chemotaxis and its inhibition by this compound.

Caption: Step-by-step workflow for the in vitro neutrophil chemotaxis assay using this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the oral administration of Navarixin, a potent and selective CXCR1/2 antagonist, in murine models of myocardial infarction (MI). This compound has been shown to alleviate cardiac remodeling following myocardial infarction by reducing neutrophil infiltration and the subsequent inflammatory response.[1][2][3] By inhibiting the CXCR1 and CXCR2 receptors, this compound blocks the downstream signaling pathways that lead to neutrophil chemotaxis and activation at the site of cardiac injury.[1][2] This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes based on preclinical research.

Mechanism of Action: CXCR1/2 Signaling in Myocardial Infarction

Following a myocardial infarction, damaged cardiomyocytes release damage-associated molecular patterns (DAMPs). This initiates an acute inflammatory response characterized by the release of chemokines, such as CXCL1 and CXCL2. These chemokines bind to the CXCR1 and CXCR2 receptors on the surface of neutrophils, triggering a signaling cascade that results in neutrophil recruitment to the infarcted tissue. While essential for clearing necrotic debris, excessive neutrophil accumulation can exacerbate tissue damage through the release of reactive oxygen species and proteolytic enzymes, leading to adverse cardiac remodeling. This compound, as an orally active antagonist of both CXCR1 and CXCR2, effectively blocks this signaling pathway, thereby mitigating the inflammatory damage.

Figure 1: this compound's Inhibition of the CXCR1/2 Signaling Pathway.

Quantitative Data Summary

The following table summarizes the quantitative outcomes from a study investigating the effects of this compound on cardiac function and remodeling in a murine model of myocardial infarction.

| Parameter | Sham Group | MI Group (Vehicle) | MI Group + this compound | Reference |

| Cardiac Function | ||||

| Ejection Fraction (%) | 75.3 ± 2.5 | 42.1 ± 3.1 | 55.6 ± 2.8 | |

| Fractional Shortening (%) | 40.2 ± 1.8 | 21.5 ± 1.7 | 28.4 ± 1.5 | |

| Cardiac Remodeling | ||||

| Infarct Size (%) | N/A | 35.2 ± 2.9 | 22.1 ± 2.3 | |

| Fibrosis Area (%) | 2.1 ± 0.5 | 28.7 ± 2.1 | 15.4 ± 1.9 | |

| Inflammatory Response | ||||

| Neutrophil Infiltration (MPO+ cells/mm²) | 12 ± 3 | 158 ± 15 | 65 ± 9 | |

| IL-6 Expression (relative) | 1.0 ± 0.2 | 8.5 ± 1.1 | 3.2 ± 0.6 | |

| TNF-α Expression (relative) | 1.0 ± 0.3 | 7.9 ± 0.9 | 2.8 ± 0.5 |

Experimental Protocols

Murine Myocardial Infarction Model (LAD Ligation)

This protocol describes the induction of myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) coronary artery. This procedure should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Rodent ventilator

-

Surgical microscope

-

Fine surgical instruments (forceps, scissors, needle holders)

-

7-0 silk suture

-

Electrocardiogram (ECG) monitor

-

Warming pad

Procedure:

-

Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).

-

Intubate the mouse and connect it to a rodent ventilator.

-

Place the mouse in a supine position on a warming pad to maintain body temperature.

-

Perform a left thoracotomy between the third and fourth ribs to expose the heart.

-

Carefully open the pericardium to visualize the LAD coronary artery.

-

Pass a 7-0 silk suture under the LAD, approximately 2-3 mm from its origin.

-

Ligate the LAD artery. Successful ligation is confirmed by the immediate appearance of a pale color in the anterior wall of the left ventricle.

-

Close the chest wall in layers.

-

Gradually wean the mouse from the ventilator and allow it to recover on a warming pad.

-

Administer post-operative analgesics as required.

Preparation and Administration of this compound

This compound is administered orally via gavage. The following protocol is for the preparation of a this compound suspension.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

1 mL syringes

Preparation of this compound Suspension:

-

Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 10 mg/mL, dissolve this compound in DMSO at a concentration that will be 10% of the final volume (e.g., 100 mg/mL).

-

In a sterile microcentrifuge tube, add 9 parts corn oil.

-

While vortexing the corn oil, slowly add 1 part of the this compound/DMSO stock solution to create a fine suspension.

-

The final concentration of DMSO in the vehicle should not exceed 10%.

-

Prepare the suspension fresh daily.

Oral Gavage Administration:

-

Gently restrain the mouse.

-